molecular formula C14H16O10 B1231948 5-Galloylquinic acid CAS No. 53584-43-3

5-Galloylquinic acid

Cat. No. B1231948
CAS RN: 53584-43-3
M. Wt: 344.27 g/mol
InChI Key: LDPLFHGGZNSKDS-UHFFFAOYSA-N
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Description

5-Galloylquinic acid is a natural polyphenolic compound found in various plant sources. It belongs to the class of galloylquinic acids (GQAs) . These compounds consist of a quinic acid core esterified to gallic acid moieties. Notably, 5-Galloylquinic acid forms depsidic bonds between gallic acid units in tara gallotannins . Tara polyphenols, including 5-Galloylquinic acid, are structurally related to chlorogenic acids (caffeoylquinic acids), where the quinic acid core is esterified to caffeic acid units .


Molecular Structure Analysis

The molecular structure of 5-Galloylquinic acid consists of a quinic acid core esterified with gallic acid moieties. The specific arrangement of these moieties determines the isomeric forms of 5-Galloylquinic acid. Analytical techniques such as reversed-phase liquid chromatography (RP-LC) and hydrophilic interaction chromatography (HILIC) coupled with ion mobility (IM) high-resolution mass spectrometry (HR-MS) have been instrumental in identifying and characterizing these isomers .

Scientific Research Applications

Summary of the Application

The relative content of gallic acid over 5-galloylquinic acid is used as an index for the baking intensity of oolong teas .

Methods of Application or Experimental Procedures

A series of old oolong teas prepared by baking annually were monitored and compared. The relative content of gallic acid over 5-galloylquinic acid was observed to be subsequently elevated when oolong tea was continually baked at 90, 100, 110, and 120 °C for 8 hours day after day .

Results or Outcomes

The results showed that the relative content of gallic acid over 5-galloylquinic acid was subsequently elevated during this preparatory process. The relative content of gallic acid over 5-galloylquinic acid seems to be a suitable index for the baking intensity of oolong tea in different preparations .

2. Antifungal Activity against Vaginal Candidiasis

Summary of the Application

Galloylquinic acid compounds (GQAs) from Copaifera lucens leaves have potent antifungal activity against vaginal Candida albicans .

Methods of Application or Experimental Procedures

The antifungal susceptibility test was performed against 20 isolates of multidrug-resistant (MDR) C. albicans using agar diffusion and broth microdilution assays .

Results or Outcomes

GQAs exhibited strong antagonistic activity against the test isolates, with inhibition zone diameters ranging from 26 to 38 mm and low MICs (1 to 16 μg/mL) as well as minimum fungicidal concentrations (2 to 32 μg/mL). GQAs effectively inhibited and eradicated about 80% of C. albicans biofilm at 6 μg/mL and 32 μg/mL, respectively .

3. Reactive Oxygen Species (ROS) Scavenger

Summary of the Application

5-Galloylquinic acid is a major scavenger of reactive oxygen species (ROS) in green tea .

Methods of Application or Experimental Procedures

The scavenging activity of 5-Galloylquinic acid against ROS is evaluated by measuring its ability to neutralize these harmful species .

Results or Outcomes

5-Galloylquinic acid has been found to effectively scavenge ROS, thereby contributing to the health benefits associated with green tea consumption .

4. Analysis of Tara Tannins

Summary of the Application

5-Galloylquinic acid is used in the analysis of tara tannins, which are a type of hydrolysable tannin present in the tara plant .

Methods of Application or Experimental Procedures

Reversed-phase liquid chromatography (RP-LC) and hydrophilic interaction chromatography (HILIC) methods hyphenated to diode array detection and ion mobility (IM) high-resolution mass spectrometry (HR-MS) were used for the analysis of gallic acid derivatives and gallotannins in a commercial tara extract .

Results or Outcomes

The analysis identified 45 isomeric gallic acid derivatives and gallotannins. The synergy between IM and UV data was found to provide a simple means to determine the number of depsidic bonds and thus to distinguish between positional isomers .

5. Reactive Oxygen Species (ROS) Scavenger

Summary of the Application

5-Galloylquinic acid is a major scavenger of reactive oxygen species (ROS) in green tea .

Methods of Application or Experimental Procedures

The scavenging activity of 5-Galloylquinic acid against ROS is evaluated by measuring its ability to neutralize these harmful species .

Results or Outcomes

5-Galloylquinic acid has been found to effectively scavenge ROS, thereby contributing to the health benefits associated with green tea consumption .

6. Analysis of Tara Tannins

Summary of the Application

5-Galloylquinic acid is used in the analysis of tara tannins, which are a type of hydrolysable tannin present in the tara plant .

Methods of Application or Experimental Procedures

Reversed-phase liquid chromatography (RP-LC) and hydrophilic interaction chromatography (HILIC) methods hyphenated to diode array detection and ion mobility (IM) high-resolution mass spectrometry (HR-MS) were used for the analysis of gallic acid derivatives and gallotannins in a commercial tara extract .

Results or Outcomes

The analysis identified 45 isomeric gallic acid derivatives and gallotannins. The synergy between IM and UV data was found to provide a simple means to determine the number of depsidic bonds and thus to distinguish between positional isomers .

properties

IUPAC Name

(1R,3R,4S,5R)-1,3,4-trihydroxy-5-(3,4,5-trihydroxybenzoyl)oxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O10/c15-6-1-5(2-7(16)10(6)18)12(20)24-9-4-14(23,13(21)22)3-8(17)11(9)19/h1-2,8-9,11,15-19,23H,3-4H2,(H,21,22)/t8-,9-,11+,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDPLFHGGZNSKDS-AOGLXQGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@@H](C[C@]1(C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901314704
Record name 5-Galloyl quinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901314704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Galloylquinic acid

CAS RN

53584-43-3
Record name 5-Galloyl quinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53584-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Galloyl quinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901314704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
153
Citations
MMC Wang, Y Yeh, YE Shih, JTC Tzen - journal of food and drug analysis, 2018 - Elsevier
… of gallic acid over 5-galloylquinic acid was subsequently elevated … The relative content of gallic acid over 5-galloylquinic acid … of gallic acid over 5-galloylquinic acid in aged oolong teas …
Number of citations: 11 www.sciencedirect.com
MN Clifford, S Stoupi, N Kuhnert - Journal of agricultural and food …, 2007 - ACS Publications
… 5-galloylquinic acid (13) as predicted from our previous studies of 5-acyl chlorogenic acids (24, 25, 28) . 5-Galloylquinic acid (… −20, 31) , only 5-galloylquinic acid (13) has been reported …
Number of citations: 134 pubs.acs.org
FH Shah, SJ Kim - Saudi Journal of Biological Sciences, 2022 - Elsevier
… , Artocarpetin and 5-galloylquinic acid are TP53 expression … However, the ADME profile of 5-galloylquinic acid is slightly … Our results suggest that artocarpetin and 5-galloylquinic acid …
Number of citations: 3 www.sciencedirect.com
D Zhao, P Yu, B Han, F Qiao - Molecules, 2022 - mdpi.com
… They found that 5-galloylquinic acid and galloylglucose isomers were … 5-galloylquinic acid and galloylglucose isomer, could be detected, respectively (Figure 3E,F). 5-Galloylquinic acid …
Number of citations: 4 www.mdpi.com
LM Bastos, F Silva, L Souza, ISC Sá… - Journal of the Brazilian …, 2020 - SciELO Brasil
… The ethanol-based extracts were highlighted as the most representative for phenolic compounds, with 3,5-di-O-galloylquinic acid, gallic acid, 5-galloylquinic acid and gallocatechin …
Number of citations: 5 www.scielo.br
GV Stagg, D Swaine - Phytochemistry, 1971 - Elsevier
… The 5-galloylquinic acid structure (II) has H3-H4 coupling of aa, but would be expected to … The optical antipode of 5-galloylquinic acid (III) has ee coupling between H3 and H4 and is …
Number of citations: 22 www.sciencedirect.com
AAF Zielinski, CWI Haminiuk, T Beta - LWT-Food Science and Technology, 2016 - Elsevier
… = 271 nm) and 5-galloylquinic acid (peak 2, t R … = 274 nm) which produced the [M−H] − ions at m/z 169 and 343 and mass fragment ions at m/z 125 and 191 (only for 5-galloylquinic acid)…
Number of citations: 54 www.sciencedirect.com
YJ Guo, LQ Sun, BY Yu, J Qi - Food chemistry, 2017 - Elsevier
… The main scavengers of the three ROS in green tea were 5-galloylquinic acid, (−)-epigallocatechin-3-O-gallate, and (−)-epicatechin-3-O-gallate, whereas in oolong tea, they were (−)-…
Number of citations: 31 www.sciencedirect.com
ME Alañón, S Pimentel-Moral, D Arráez-Román… - Food Research …, 2021 - Elsevier
… ‘Keitt’ mango peel was revealed as the cultivar with the highest phenolic content mainly due to the great quantities of galloyl glucose, 5-galloylquinic acid, digalloylquinic acid, …
Number of citations: 14 www.sciencedirect.com
C He, Z Jiang, X Wang, L Cui, T Geng, B Zhu, Z Liu - LWT, 2023 - Elsevier
… Quinic acid, ascorbic acid, and 5-galloylquinic acid were the marker compounds responsible for differentiating GTB samples with different aging time, and catechins, amino acids, …
Number of citations: 0 www.sciencedirect.com

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